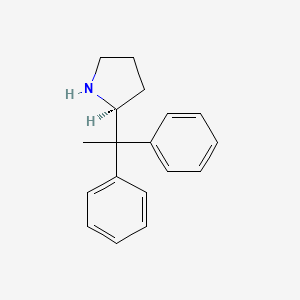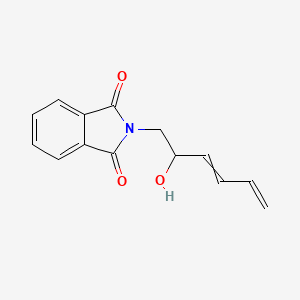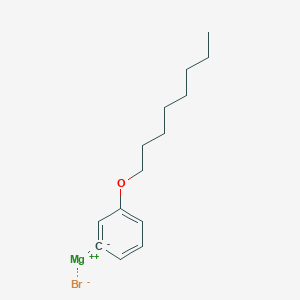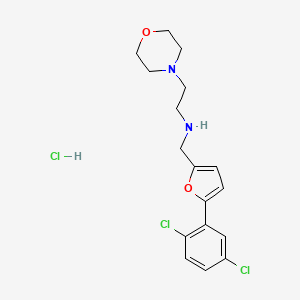![molecular formula C12H26OSi B12624595 Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane CAS No. 919297-94-2](/img/structure/B12624595.png)
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an oxygen atom, which is further connected to a chiral, unsaturated hydrocarbon chain. This compound is notable for its applications in organic synthesis, particularly as a reducing agent and a precursor to silyl ethers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane can be synthesized through the hydrosilylation of alkenes using triethylsilane. This reaction typically involves the addition of triethylsilane to an alkene in the presence of a catalyst such as platinum or rhodium complexes . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of triethylsilane derivatives generally involves the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by hydrolysis. This method ensures high yields and purity of the desired silane compound .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is commonly used as a reducing agent.
Common Reagents and Conditions
Catalysts: Platinum, rhodium, and boron trifluoride are frequently used.
Solvents: Common solvents include dichloromethane and toluene.
Conditions: Reactions are typically carried out under inert atmospheres at moderate temperatures.
Major Products
Hydrocarbons: Reduction of alcohols and ethers.
Silyl Ethers: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane has diverse applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and as a precursor to silyl ethers.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and as a component in diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The primary mechanism by which triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane exerts its effects is through the donation of hydride ions (H-) during reduction reactions. The silicon-hydrogen bond is highly reactive, allowing the compound to effectively reduce various substrates. The molecular targets include carbonyl groups in aldehydes and ketones, which are converted to alcohols or hydrocarbons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler analog with similar reducing properties but lacks the chiral, unsaturated hydrocarbon chain.
Triethyl(trifluoromethyl)silane: Contains a trifluoromethyl group, offering different reactivity and applications.
Uniqueness
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is unique due to its chiral, unsaturated hydrocarbon chain, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and the production of chiral molecules .
Eigenschaften
CAS-Nummer |
919297-94-2 |
|---|---|
Molekularformel |
C12H26OSi |
Molekulargewicht |
214.42 g/mol |
IUPAC-Name |
triethyl-[(2S,3R)-3-methylpent-4-en-2-yl]oxysilane |
InChI |
InChI=1S/C12H26OSi/c1-7-11(5)12(6)13-14(8-2,9-3)10-4/h7,11-12H,1,8-10H2,2-6H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
QDTNSTQPRBDMGX-NEPJUHHUSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)O[C@@H](C)[C@H](C)C=C |
Kanonische SMILES |
CC[Si](CC)(CC)OC(C)C(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B12624531.png)
![4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde](/img/structure/B12624545.png)
![1-Imidazolidinecarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-2-oxo-](/img/structure/B12624556.png)

![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine](/img/structure/B12624565.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)



![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12624625.png)
